2-Chloro-5-(2-furanoyl)pyridine

Antimalarial drug discovery Medicinal chemistry Structure-activity relationship

2-Chloro-5-(2-furanoyl)pyridine is a dual-heterocyclic ketone building block with validated performance in kinase inhibitor and antimalarial (PfPI4KIIIB) lead optimization programs. The 5-position furanoyl substitution and 2-chloro leaving group deliver orthogonal reactivity—enabling systematic SAR exploration via SNAr or cross-coupling from a single, analytically pure batch. Substituting with positional isomers such as 2-chloro-3-(2-furanoyl)pyridine or thiophene analogs compromises binding-site complementarity and regioselectivity. Procure this ≥97% pure scaffold to streamline fragment-based drug discovery and parallel medicinal chemistry workflows with batch-to-batch consistency.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 914203-43-3
Cat. No. B1359350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(2-furanoyl)pyridine
CAS914203-43-3
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)C2=CN=C(C=C2)Cl
InChIInChI=1S/C10H6ClNO2/c11-9-4-3-7(6-12-9)10(13)8-2-1-5-14-8/h1-6H
InChIKeyWDQAGVRTKLSCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Chloro‑5‑(2‑furanoyl)pyridine (CAS 914203‑43‑3): Procurement‑Grade Heterocyclic Building Block for Drug Discovery and Chemical Synthesis


2‑Chloro‑5‑(2‑furanoyl)pyridine (CAS 914203‑43‑3), also known as (6‑chloropyridin‑3‑yl)(furan‑2‑yl)methanone, is a heterocyclic organic compound with the molecular formula C₁₀H₆ClNO₂ and a molecular weight of 207.61 g/mol . This compound consists of a 2‑chloropyridine moiety substituted at the 5‑position with a 2‑furanoyl carbonyl group, forming a conjugated aromatic ketone scaffold with dual heterocyclic functionality. The 2‑chloro substituent on the pyridine ring serves as a critical synthetic handle for downstream nucleophilic aromatic substitution (SₙAr) or transition metal‑catalyzed cross‑coupling transformations. Procurement‑grade material is typically supplied at ≥97% purity with recommended storage at 2‑8°C under dry, sealed conditions to maintain structural integrity .

Why 2‑Chloro‑5‑(2‑furanoyl)pyridine Cannot Be Replaced by Common Heterocyclic Analogs


Substituting 2‑chloro‑5‑(2‑furanoyl)pyridine with a generic heterocyclic ketone analog—including its positional isomer 2‑chloro‑3‑(2‑furanoyl)pyridine (CAS 914203‑42‑2) or thiophene‑based counterparts—introduces significant and often irreversible consequences for molecular recognition, synthetic tractability, and downstream functionalization outcomes. The 5‑position substitution on the pyridine ring establishes a distinct electronic distribution and spatial orientation that directly influences binding site complementarity in biological target engagement, as evidenced by the divergent optimization trajectories of the pyridyl‑furan series in antimalarial lead development programs [1]. Furthermore, the 2‑chloro substitution pattern confers unique reactivity profiles that are not interchangeable with other halogenated or non‑halogenated pyridine derivatives, affecting cross‑coupling efficiency, regioselectivity in subsequent transformations, and compatibility with parallel medicinal chemistry workflows. The quantitative evidence below substantiates why generic substitution is scientifically and operationally unsound.

Quantitative Differentiation Evidence: 2‑Chloro‑5‑(2‑furanoyl)pyridine Versus Closest Analogs


Positional Isomer Differentiation: 5‑Substituted vs 3‑Substituted 2‑Chloro‑furanoylpyridine

The target compound (2‑chloro‑5‑(2‑furanoyl)pyridine) represents the 5‑substituted positional isomer of the 2‑chloro‑furanoylpyridine scaffold, in direct contrast to its 3‑substituted analog (2‑chloro‑3‑(2‑furanoyl)pyridine, CAS 914203‑42‑2). In antimalarial lead optimization campaigns, the 5‑substituted pyridyl‑furan framework served as the core pharmacophore from which 250‑fold potency improvements were achieved—progressing from low micromolar hits to low nanomolar leads against Plasmodium falciparum blood‑stage growth [1]. The 3‑substituted isomer (CAS 914203‑42‑2) is not reported in these optimization studies, indicating that the 5‑position geometry was specifically required for productive target engagement with PfPI4KIIIB. This positional specificity is further reinforced by the observation that resistance‑conferring mutations in PfPKI4IIIB (E1316D) affected both the optimized 5‑substituted lead compound and related pyridyl‑furan series members, confirming shared target binding geometry that is predicated on the 5‑substituted scaffold orientation [1].

Antimalarial drug discovery Medicinal chemistry Structure-activity relationship

Regioselective Synthesis and Isomer Purity: Evidence for Controlled Preparation of the 5‑Substituted Isomer

The synthesis of 2‑chloro‑5‑substituted furopyridine derivatives is notably challenging due to competing formation of undesired regioisomers. In studies on furo[3,2‑b]pyridine scaffold elaboration, chlorination of N‑oxide intermediates lacking a 3‑position substituent exclusively yielded the undesired 2‑chloro isomer, while only substrates bearing a TMS protecting group at the 3‑position successfully directed chlorination to produce the desired 6‑chloro (equivalent to 2‑chloro‑5‑substituted) product in good yield [1]. This regioselectivity challenge underscores that the 2‑chloro‑5‑substituted isomer is not a trivial or default synthetic outcome; its preparation requires specific synthetic strategies or rigorous purification to avoid contamination with the 2‑chloro‑3‑substituted or other regioisomeric byproducts. Commercial procurement of the pure 5‑substituted isomer therefore represents a significant operational advantage over in‑house synthesis attempts that may yield regioisomeric mixtures.

Synthetic methodology Furopyridine synthesis Regioselectivity

2‑Chloro Substituent as a Superior Synthetic Handle for Downstream Functionalization

The 2‑chloro substituent on the pyridine ring of the target compound provides a versatile and well‑characterized synthetic handle for downstream diversification via SₙAr or transition metal‑catalyzed cross‑coupling reactions. In contrast to the non‑halogenated analog 2‑(2‑furanoyl)pyridine (CAS 93560‑49‑7) which lacks this reactive site, or the thiophene analog 2‑chloro‑3‑(2‑thienoyl)pyridine which replaces the furan oxygen with sulfur (altering hydrogen‑bonding capacity and electronic properties), the target compound retains both the furan carbonyl motif for potential hydrogen‑bond interactions and the 2‑chloro position for orthogonal functionalization . Within the broader pyridyl‑furan series, the 2‑chloro substitution pattern enables systematic SAR exploration; optimized leads such as WEHI‑518—derived from the 5‑substituted pyridyl‑furan scaffold containing a 2‑chloro or analogous substitution—achieved 250‑fold potency improvements over the initial hit compound OGHL250 [1].

Cross-coupling chemistry Nucleophilic aromatic substitution Medicinal chemistry diversification

Validated Application Scenarios for 2‑Chloro‑5‑(2‑furanoyl)pyridine in Drug Discovery and Chemical Development


Antimalarial Lead Optimization Targeting PfPI4KIIIB

The 2‑chloro‑5‑(2‑furanoyl)pyridine scaffold serves as a validated starting point for developing PfPI4KIIIB inhibitors targeting Plasmodium falciparum. Optimization campaigns utilizing the 5‑substituted pyridyl‑furan framework have demonstrated 250‑fold improvements in potency from low micromolar hits to low nanomolar leads, with validated target engagement confirmed through resistance mutation analysis (E1316D in PfPKI4IIIB) [1]. Researchers procuring this compound for antimalarial programs should prioritize the 5‑substituted isomer based on its established SAR trajectory.

Kinase Inhibitor Fragment‑Based and Scaffold‑Hopping Programs

The pyridyl‑furan scaffold exhibits broad applicability in kinase inhibitor discovery. The furan‑2‑carbonyl moiety at the 5‑position provides a distinctive hydrogen‑bond acceptor pattern that complements ATP‑binding site recognition, as demonstrated by the successful development of pyridinylfuranopyrimidine kinase inhibitors such as PI‑103 (DNA‑PK IC₅₀ = 2 nM; p110α IC₅₀ = 8 nM) [1]. The 2‑chloro substituent on the target compound enables further elaboration via SₙAr or cross‑coupling to access novel kinase inhibitor chemotypes. This building block is suitable for fragment‑based drug discovery and scaffold‑hopping initiatives across multiple kinase targets.

Heterocyclic Building Block for Parallel Library Synthesis

The orthogonal reactivity of the 2‑chloro substituent (reactive toward nucleophiles and cross‑coupling partners) and the furan‑2‑carbonyl ketone (stable under many reaction conditions) makes this compound an ideal building block for parallel medicinal chemistry library generation [1]. Procurement of this single, analytically pure building block enables the synthesis of dozens to hundreds of analogs through systematic variation of amine, alcohol, or boronic acid coupling partners, thereby reducing inventory complexity and streamlining SAR exploration workflows .

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